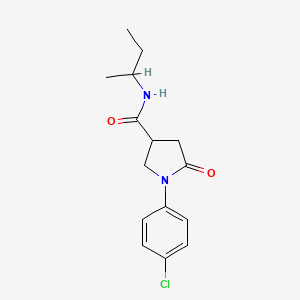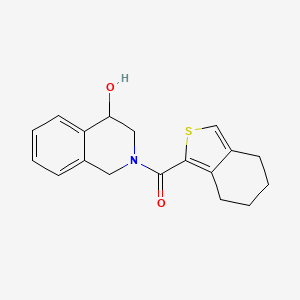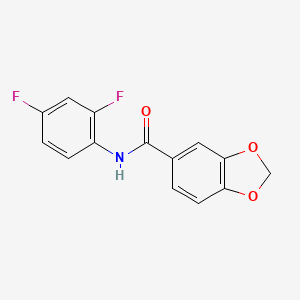![molecular formula C17H27N5O2 B5602645 7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)
7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one belongs to a class of compounds that exhibit intriguing chemical and physical properties, including potential biological activities. This category of compounds is broadly explored for their synthesis methodologies, molecular structure, chemical reactions, and properties which provide foundational knowledge for further applications in various scientific fields.
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives involves regioselective synthesis techniques, often starting from specific precursors undergoing cycloaddition reactions. For example, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives indicates a methodological approach to crafting complex spiro compounds (Farag, Elkholy, & Ali, 2008). Such synthetic routes highlight the intricate steps required to construct the spirocyclic core of our compound of interest.
Molecular Structure Analysis
Molecular mechanics energy minimization techniques are utilized to explore the structural parameters of these compounds. The detailed analysis of compound structures, such as 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one, provides insights into the molecular geometry, confirming the spirocyclic nature and the positioning of substituents which are crucial for understanding the molecular structure of this compound (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Spiro compounds like our compound of interest undergo various chemical reactions, including cycloadditions, intramolecular cyclizations, and more, leading to a wide range of derivatives with potentially unique properties. For instance, the transformation of pyrazolecarbohydrazide derivatives through intramolecular cyclization underlines the reactivity of such spiro compounds (Farag, Elkholy, & Ali, 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are pivotal for understanding the behavior of these compounds under different conditions. While specific data on this compound is not provided, related compounds exhibit defined melting points and crystalline structures which can be indicative of the compound's stability and purity (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).
Chemical Properties Analysis
The chemical behavior, including reactivity with other compounds, potential for forming derivatives, and stability, defines the applicability of these compounds. Studies on similar diazaspirodecanone compounds highlight their reactivity patterns, providing a foundation to infer the chemical properties of our compound of interest. For example, the synthesis and reactivity of 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols against various reagents demonstrate the versatility and potential for functionalization of these compounds (Popkov, Makarenko, & Nikishin, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-propyl-2-[4-(1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-2-8-20-9-4-6-17(16(20)24)7-11-21(12-17)15(23)5-3-10-22-14-18-13-19-22/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMHCORODJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2(C1=O)CCN(C2)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


cyanamide](/img/structure/B5602566.png)




![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)

![1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B5602653.png)
![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)